molecular formula C22H18N4O2 B14883979 N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14883979
M. Wt: 370.4 g/mol
InChI Key: FBTTVNPTKZDVQV-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a pyridine ring, a naphthalene moiety, and a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Linker: The acetamide linker can be formed by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

    Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the acetamide intermediate, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

    Material Science: The compound’s unique structural features may be exploited in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)propionamide: Similar structure but with a propionamide linker instead of an acetamide linker.

Uniqueness

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the combination of its pyridine, naphthalene, and pyridazinone structures, which confer specific chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H18N4O2/c1-15-6-4-11-20(23-15)24-21(27)14-26-22(28)13-12-19(25-26)18-10-5-8-16-7-2-3-9-17(16)18/h2-13H,14H2,1H3,(H,23,24,27)

InChI Key

FBTTVNPTKZDVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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